molecular formula C15H16N2O2S B2882936 2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide CAS No. 392248-49-6

2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2882936
CAS No.: 392248-49-6
M. Wt: 288.37
InChI Key: USAGXIHLUBRHGN-UHFFFAOYSA-N
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Description

2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 2-aminobenzenethiol with phenoxyacetic acid under suitable conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzothiazole ring. The final step involves the acylation of the benzothiazole derivative with acetic anhydride to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro or tetrahydrobenzothiazole derivatives.

    Substitution: Phenoxy-substituted derivatives.

Scientific Research Applications

2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzothiazole ring is known to interact with various biological pathways, including those involved in cell signaling, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
  • N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Uniqueness

2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxy group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-14(10-19-11-6-2-1-3-7-11)17-15-16-12-8-4-5-9-13(12)20-15/h1-3,6-7H,4-5,8-10H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAGXIHLUBRHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401329005
Record name 2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733762
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

392248-49-6
Record name 2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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